

# Preclinical Toxicology of Irpagratinib: A Technical Overview

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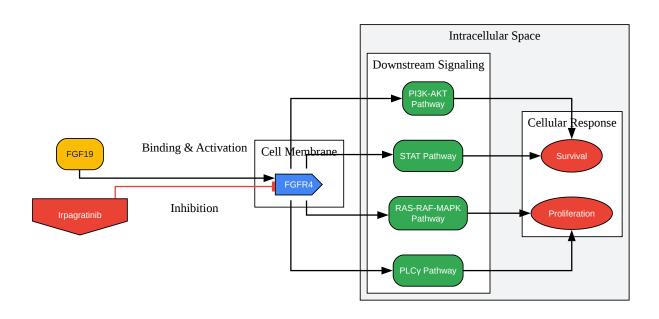
## Introduction

Irpagratinib (also known as ABSK-011) is an investigational, orally active, and highly selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1] Developed by Abbisko Therapeutics, it is currently undergoing clinical evaluation for the treatment of advanced solid tumors, with a particular focus on hepatocellular carcinoma (HCC) where the FGF19-FGFR4 signaling pathway is often dysregulated.[2][3][4][5] This technical guide provides a comprehensive summary of the available preclinical toxicology and safety pharmacology data for Irpagratinib, based on publicly accessible information. It is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the non-clinical safety profile of this targeted therapeutic agent.

# **Mechanism of Action and Signaling Pathway**

**Irpagratinib** selectively targets and inhibits the kinase activity of FGFR4. The FGF19-FGFR4 signaling axis plays a crucial role in various cellular processes, and its aberrant activation is implicated in the pathogenesis of certain cancers, particularly HCC.[6][7] **Irpagratinib**'s mechanism of action involves the inhibition of FGFR4 autophosphorylation, which in turn blocks downstream signaling cascades responsible for cell proliferation and survival.[1]





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**Figure 1:** Simplified diagram of the FGF19-FGFR4 signaling pathway and the inhibitory action of **Irpagratinib**.

## **Preclinical Safety Profile**

Detailed quantitative data from IND-enabling toxicology studies for **Irpagratinib** are not extensively available in the public domain. The following tables summarize the key findings from available sources, primarily conference abstracts and manufacturer communications.

## In Vitro Toxicology

The following table outlines the known in vitro safety pharmacology profile of **Irpagratinib**.



Assay	System	Finding	Reference
Cytochrome P450 (CYP) Inhibition	Human liver microsomes	No inhibitory effect on CYP family members	[1]
hERG Channel Inhibition	Mammalian cell line	No inhibitory effect observed	[1]

Experimental Protocol: In Vitro Safety Pharmacology

While specific protocols for **Irpagratinib** are not publicly detailed, standard methodologies for these assays are generally followed in accordance with regulatory guidelines.

- CYP Inhibition Assay: A typical protocol involves incubating a panel of human liver
  microsomes with a range of Irpagratinib concentrations and specific CYP probe substrates.
  The formation of the substrate's metabolite is then measured, usually by LC-MS/MS, to
  determine the IC50 value of Irpagratinib for each CYP isozyme.
- hERG Inhibition Assay: The effect of Irpagratinib on the human ether-à-go-go-related gene (hERG) potassium channel is commonly assessed using automated patch-clamp electrophysiology in a mammalian cell line stably expressing the hERG channel. The concentration-dependent inhibition of the hERG current is measured to determine the IC50 value.

## In Vivo Toxicology

Information on in vivo preclinical toxicology studies is limited. The following table provides a high-level summary of the animal species used in pharmacokinetic (PK) and likely toxicology studies.

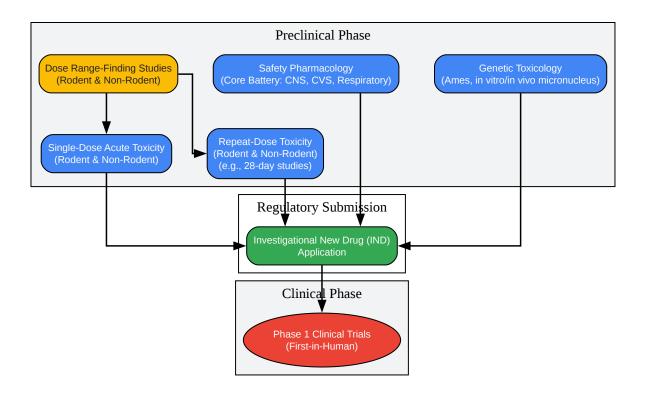


Study Type	Species	Key Observations	Reference
Pharmacokinetics (PK)	Mouse	High exposure observed.	[1]
Pharmacokinetics (PK)	Rat	High exposure observed.	[1]
Pharmacokinetics (PK)	Dog	High exposure observed.	[1]
Efficacy and Combination Studies	Mouse	Utilized in cell-derived xenografts, patient-derived xenografts, engineered syngeneic models, and humanized models to evaluate anti-tumor effects in combination with other agents.	[8][9]

Experimental Protocol: General Approach for IND-Enabling Toxicology Studies

While specific protocols for **Irpagratinib** are not available, the following represents a general workflow for IND-enabling toxicology studies for a small molecule drug intended for oncology indications, based on regulatory guidelines.





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Figure 2: Generalized workflow for IND-enabling preclinical toxicology studies.

### **Discussion and Conclusion**

The publicly available preclinical data for **Irpagratinib**, while limited in detail, suggests a favorable early safety profile. The lack of inhibition of key CYP enzymes and the hERG channel in vitro is a positive finding, reducing the likelihood of certain drug-drug interactions and cardiac-related adverse events. The reported high exposure in multiple animal species (mice, rats, and dogs) indicates that adequate systemic levels were likely achieved in preclinical studies to assess potential toxicities.[1]

It is important to note that the comprehensive preclinical toxicology data package submitted to regulatory authorities for IND approval would contain detailed information on single-dose and repeat-dose toxicity studies in at least two species (one rodent and one non-rodent), as well as



a full safety pharmacology and genetic toxicology assessment. This would include quantitative data such as the No-Observed-Adverse-Effect Level (NOAEL) and the Maximum Tolerated Dose (MTD), along with detailed histopathological findings. This information is crucial for establishing a safe starting dose in first-in-human clinical trials.

The manageable safety profile observed in early clinical trials of **Irpagratinib**, both as a monotherapy and in combination with other agents, provides further confidence in its therapeutic potential.[10][11] However, a complete understanding of the preclinical toxicology profile is essential for ongoing and future clinical development, including the design of long-term studies and the monitoring for potential late-onset toxicities. As **Irpagratinib** progresses through clinical trials, it is anticipated that more detailed preclinical and clinical safety data will be published, providing a more complete picture of its toxicological profile.

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